2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
Overview
Description
“2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 63826-34-6 . It has a molecular weight of 254.33 . The IUPAC name for this compound is 2-acetamido-1,4,5,6,7,8-hexahydro-1lambda3-cyclohepta [b]thiophene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16NO3S/c1-7(14)13-11-10(12(15)16)8-5-3-2-4-6-9(8)17-11/h17H,2-6H2,1H3,(H,13,14)(H,15,16) . This code provides a specific representation of the molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through various chemical reactions, such as the treatment of 5-aminobenzo[b]thiophene-2-carboxylic acid with chloroacetyl chloride to produce a related acetamido product (Radwan, Shehab, & El-Shenawy, 2009). Additionally, reactions involving o-halogeno-acids have been explored for synthesizing related thienopyridinones and thienopyranones (Ames & Ribeiro, 1975).
- Chemical Reactions : Studies have focused on the reaction of benzo[b]thiophene derivatives, exploring their substitution reactions and potential transformations (Cooper & Scrowston, 1971).
Biological Activity and Applications
- Anti-Inflammatory Activity : Certain derivatives of benzo[b]thiophenes, including ones related to the compound , have shown potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
- Antitumor Evaluation : Novel diarylsulfonylurea derivatives, which are structurally related to this compound, have been synthesized and tested for their antitumor activity, showing promising results against various cancer cell lines (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Pharmacological Research
- Adenosine A1 Receptor Allosteric Enhancers : Research into derivatives of 2-aminothiophene-3-carboxylates and carboxamides, which are similar to the compound , have explored their role as allosteric enhancers for the adenosine A1 receptor (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
Material Science and Catalysis
- Dye Synthesis : The compound has been used in the synthesis of novel disperse dyes, demonstrating its potential in material science applications (Rangnekar & Sabnis, 2007).
- Electrocatalytic Oxidation : Research has also explored the use of related acetamido compounds in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, offering potential applications in green chemistry (Rafiee, Konz, Graaf, Koolman, Stahl, 2018).
Future Directions
Properties
IUPAC Name |
2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16)8-5-3-2-4-6-9(8)17-11/h2-6H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDWHJVDTMELPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397005 | |
Record name | 2-Acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63826-34-6 | |
Record name | 2-Acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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